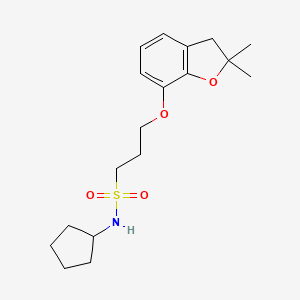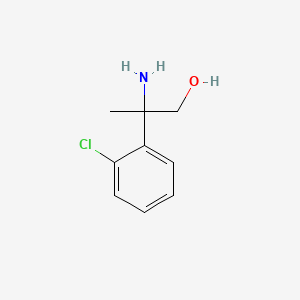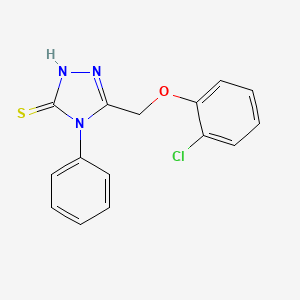![molecular formula C9H14INO2 B2588979 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one CAS No. 2169503-92-6](/img/structure/B2588979.png)
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features an iodomethyl group attached to an oxaspirodecane ring system, which includes both oxygen and nitrogen atoms. The presence of these heteroatoms within the spirocyclic framework imparts distinctive chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The primary target of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is the receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .
Mode of Action
This compound: interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound This compound affects the necroptosis pathway. By inhibiting RIPK1, it prevents the activation of this pathway, thereby reducing the occurrence of necroptosis and its downstream effects, which include various inflammatory diseases .
Result of Action
The molecular and cellular effects of This compound ’s action include significant inhibition of RIPK1 and a consequent anti-necroptotic effect. For instance, one of the derivatives of this compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Biochemical Analysis
Biochemical Properties
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain kinase enzymes, which are crucial in regulating cellular signaling pathways. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . By binding to the active site of RIPK1, this compound prevents the phosphorylation events necessary for necroptosis, thereby modulating cell death pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of RIPK1 affects the necroptosis pathway, leading to reduced cell death in inflammatory conditions . Additionally, this compound has been observed to modulate the expression of genes involved in inflammation and immune responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing downstream signaling events that lead to necroptosis . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s ability to phosphorylate its substrates. Additionally, this compound may interact with other proteins involved in cell death and inflammation, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periodsIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of necroptosis and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity. At higher doses, potential adverse effects such as off-target interactions and toxicity may occur. Studies in animal models have demonstrated a threshold effect, where the compound’s beneficial effects are maximized at an optimal dosage, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm to interact with RIPK1 or translocate to the nucleus to modulate gene expression. The precise localization of this compound within cells determines its ability to influence cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the iodomethyl group. One common approach involves the use of a Prins/pinacol cascade reaction, which is catalyzed by a Lewis acid. This method allows for the formation of the oxaspirodecane ring with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen and oxygen atoms within the spirocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but lacks the iodomethyl group, resulting in different reactivity and applications.
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one:
Uniqueness
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is unique due to the presence of both oxygen and nitrogen atoms within the spirocyclic ring, as well as the iodomethyl group. These features confer distinctive reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCYAQEUICENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one](/img/structure/B2588897.png)

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)


![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)
![1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B2588918.png)
